molecular formula C6H15NO2 B3393664 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol CAS No. 39216-89-2

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

Cat. No.: B3393664
CAS No.: 39216-89-2
M. Wt: 133.19 g/mol
InChI Key: JBUUOYGLGCTQAG-UHFFFAOYSA-N
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Description

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol is an organic compound with the molecular formula C6H15NO2. It is a versatile chemical used in various scientific and industrial applications. This compound is characterized by the presence of a hydroxyethyl group attached to an amino group, which is further connected to a methylpropanol backbone. Its unique structure imparts specific chemical properties that make it valuable in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with ethylene oxide. The reaction typically occurs under controlled conditions, such as a temperature range of 50-70°C and a pressure of 1-2 atm. The process yields this compound with high purity and efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and minimal by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The amino group can participate in nucleophilic reactions, facilitating the formation of covalent bonds with target molecules. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol is unique due to its specific combination of hydroxyethyl and amino groups attached to a methylpropanol backbone. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

1-(2-hydroxyethylamino)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(2,9)5-7-3-4-8/h7-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUUOYGLGCTQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251819
Record name 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39216-89-2
Record name 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39216-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Chloro-2-methyl-2-propanol (135 ml) was added dropwise over 10 min to stirred 2-aminoethanol (400 ml) at 10° C. under nitrogen. The cooling bath was then removed and stirring was continued at room temperature for 48 h. A solution of sodium hydroxide (48.8 g) in methanol (440 ml) was added and the resulting white suspension was stirred for 10 min. The mixture was filtered through a pad of kieselguhr and the filtrate was concentrated under reduced pressure. The residual oil was distilled in vacuo to give 1-[(2-hydroxyethyl)amino]-2-methyl-2-propanol (133 g). b.p. 100°-108° C. (1.5 mm Hg).
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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